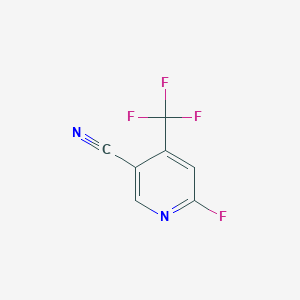
6-Fluoro-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2F4N2 It is a derivative of nicotinonitrile, characterized by the presence of both fluoro and trifluoromethyl groups on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(trifluoromethyl)nicotinonitrile typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under cyclization conditions with a catalyst such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide. The reaction temperature ranges from 50 to 100°C, and the reaction time is between 3 to 9 hours .
Industrial Production Methods
For industrial production, the method involves using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials. The process includes acylation, cyclization, and hydrolysis steps. The reaction conditions are optimized for high yield and ease of separation and purification .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can be substituted under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different functionalized pyridine compounds .
Applications De Recherche Scientifique
6-Fluoro-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Trifluoromethyl-nicotinonitrile: Similar structure but lacks the fluoro group.
6-Fluoro-2-(trifluoromethyl)nicotinonitrile: Similar structure with different positioning of the fluoro and trifluoromethyl groups.
Uniqueness
6-Fluoro-4-(trifluoromethyl)nicotinonitrile is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H2F4N2 |
|---|---|
Poids moléculaire |
190.10 g/mol |
Nom IUPAC |
6-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2F4N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H |
Clé InChI |
FKDJVLHWHJFKEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1F)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


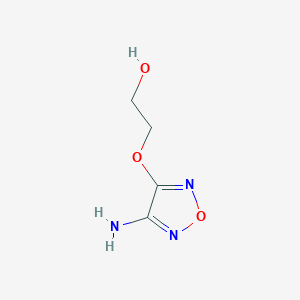
![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)
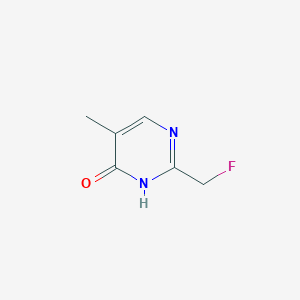
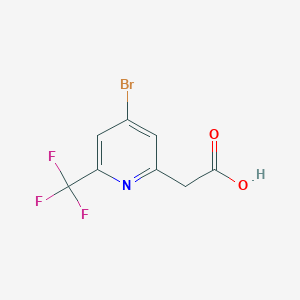
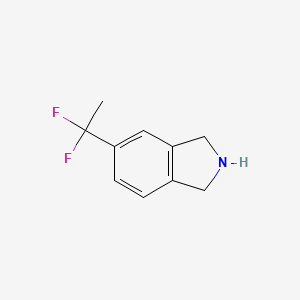
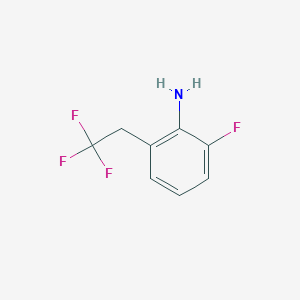
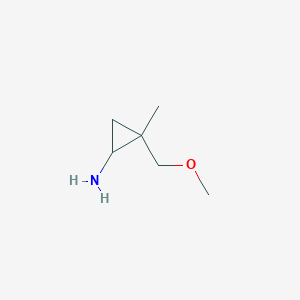
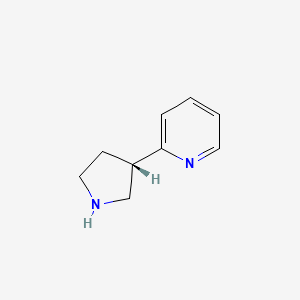
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
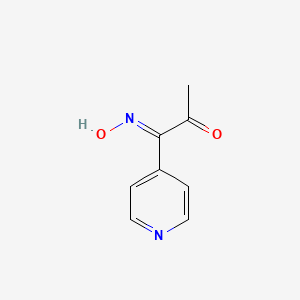
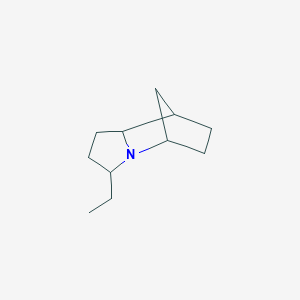
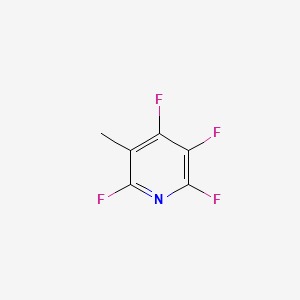
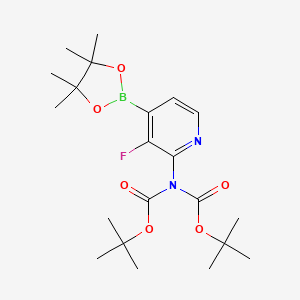
![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)
